Home > Products > Screening Compounds P27554 > N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine - 477855-17-7

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-2804761
CAS Number: 477855-17-7
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. It has been investigated for its potential as a lead compound in developing novel therapeutics due to its biological activity, particularly as a dual inhibitor of wild-type Bruton's tyrosine kinase (BTK) and its drug-resistant C481S mutant. []

Future Directions
  • Lead Optimization: Further research could focus on optimizing the structure of N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine to improve its potency, selectivity, and pharmacokinetic properties. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

    Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue researched for its anticancer properties. In studies involving human cancer cell lines (breast cancer BT-20 and colorectal cancer HCT116, HT29, and SW620), DW-8 exhibited significant anticancer efficacy and selectivity, particularly against colorectal cancer cells []. This compound induces apoptosis in cancer cells via several mechanisms: cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (caspase activation), nuclear fragmentation, and increased reactive oxygen species (ROS) levels [].

6,7-(Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)-(3-fluoro-phenyl)-amine (JNJ-10198409)

    Compound Description: JNJ-10198409 is a potential cancer therapeutic agent known to undergo N-glucuronidation, forming three distinct N-glucuronide metabolites [, ]. This metabolic process, primarily catalyzed by various UDP-glucuronosyltransferases (UGT1A enzymes), plays a crucial role in the drug's elimination pathway within the human body [, ].

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

    Compound Description: CP-100,356 is a diaminoquinazoline derivative used as an in vivo probe to assess the impact of efflux transporters, specifically MDR1/BCRP, on oral drug absorption []. This compound effectively inhibits both MDR1 and BCRP transporters, leading to substantial increases in the systemic exposure of co-administered drugs that are substrates for these transporters [].

N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

    Compound Description: Compound 4 is a quinazoline-based kinase inhibitor developed for targeting the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) and chordomas []. It was designed to interact with key structural features of EGFR, including Asp855 within the DGF motif and the active site water network [].

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (Compound 12)

    Compound Description: Compound 12 is a dual inhibitor designed to target both the wild-type Bruton's tyrosine kinase (BTK) and its drug-resistant C481S mutant []. It exhibits potent biochemical activity against both forms of BTK and possesses favorable physicochemical properties, making it a promising candidate for further drug development [].

Overview

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities, particularly in the field of oncology and cardiovascular diseases. The compound's structure features a quinazoline core substituted with methoxy groups and an amine, contributing to its pharmacological properties.

Source and Classification

This compound can be classified under the broader category of quinazolines, which are bicyclic compounds known for various biological activities. The specific structure of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine suggests potential applications as an anti-cancer agent or as a treatment for hypertension, similar to other quinazoline derivatives like doxazosin and terazosin.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps:

  1. Starting Materials: The synthesis usually begins with 2,4-dimethoxyaniline and 6,7-dimethoxyquinazolin-4-one as key precursors.
  2. Amination Reaction: The reaction involves the coupling of the aniline derivative with the quinazoline under basic conditions. This step is crucial for forming the amine linkage.
  3. Cyclization: Following the initial reaction, cyclization may occur to stabilize the quinazoline structure.
  4. Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

The molecular formula for N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is C16H18N2O4C_{16}H_{18}N_{2}O_{4}. Its molecular weight is approximately 302.33 g/mol.

Structural Features:

  • Quinazoline Core: The central structure is a fused bicyclic system that provides stability and biological activity.
  • Methoxy Substituents: The presence of methoxy groups at positions 6 and 7 enhances lipophilicity and may influence receptor binding.
  • Amine Group: The amine functionality at position 4 is critical for biological activity, allowing interaction with various biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo several chemical reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in further synthetic applications.
  2. Acid-Base Reactions: The amine can act as a base in acid-base reactions, which may be useful in modifying its solubility properties.
  3. Reactions with Electrophiles: The methoxy groups can be modified through electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions are essential for developing derivatives with enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is primarily linked to its interaction with specific receptors:

  1. Alpha-1 Adrenergic Receptor Antagonism: Similar to other quinazoline derivatives, this compound likely acts as an antagonist at alpha-1 adrenergic receptors. This action leads to vasodilation and decreased blood pressure.
  2. Inhibition of Enzymatic Activity: Some studies suggest that related compounds inhibit ectonucleotide pyrophosphatase/phosphodiesterase enzymes, impacting cellular signaling pathways involved in cancer progression.

The precise mechanism may vary based on structural modifications and specific biological contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine include:

  • Melting Point: Approximately 262–268 °C (dec).
  • Boiling Point: Estimated around 374 °C at 760 mmHg.
  • Density: Approximately 1.4 g/cm³.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

These properties are significant for formulation development in pharmaceutical applications.

Applications

Scientific Uses

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing antihypertensive medications due to its alpha-1 adrenergic receptor antagonism.
  2. Cancer Research: Investigated for its ability to inhibit tumor growth through modulation of signaling pathways associated with cell proliferation.
  3. Biochemical Research: Used as a tool compound to study receptor interactions and enzyme inhibition mechanisms.

Ongoing research continues to explore its full therapeutic potential across different medical fields.

Synthetic Methodologies and Optimization Strategies

Nucleophilic Aromatic Substitution in Quinazoline Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is the cornerstone reaction for constructing the 4-anilinoquinazoline scaffold of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine. This reaction exploits the inherent electronic asymmetry in 2,4-dichloro-6,7-dimethoxyquinazoline precursors, where the carbon at the 4-position exhibits greater electrophilicity due to its lower LUMO energy and higher LUMO coefficient (C4: 0.52 vs. C2: 0.31) compared to the 2-position. Density functional theory (DFT) calculations confirm the 4-position’s superior susceptibility to nucleophilic attack, with activation energies 5–8 kcal/mol lower than at the 2-position, enabling regioselective amination [4].

The reaction proceeds via a Meisenheimer complex, where the aniline nucleophile (2,4-dimethoxyaniline) attacks the electron-deficient C4 atom, followed by chloride expulsion. This mechanism necessitates polar solvents (e.g., THF, ethanol) to stabilize the anionic intermediate. As documented in synthetic protocols, 6,7-dimethoxy-2,4-dichloroquinazoline reacts with 2,4-dimethoxyaniline in ethanol under reflux (80–82°C) for 12–24 hours, yielding the target compound in 68–85% purity. Base additives like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) neutralize HCl byproducts, driving the reaction to completion [4].

Table 1: Regioselectivity Parameters in SNAr of 2,4-Dichloro-6,7-dimethoxyquinazoline

PositionLUMO CoefficientActivation Energy (kcal/mol)Reaction Time (h)Yield Range (%)
C40.5212.312–2468–85
C20.3117.5–20.1>48<15

Catalytic Systems for Selective Methoxy Group Introduction

Selective methoxylation of the quinazoline and aniline precursors requires tailored catalytic systems. For the quinazoline core, veratrole (1,2-dimethoxybenzene) serves as the starting material. Nitration using nitric acid (HNO₃) in acetic anhydride at 0–5°C yields 4,5-dinitroveratrole regioselectively, which undergoes iron-catalyzed reduction to the corresponding diamine. Subsequent cyclization with cyanamide in refluxing hydrochloric acid generates the 6,7-dimethoxyquinazolin-4-one scaffold [9].

For the aniline moiety, 1,3-dimethoxybenzene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ to form 2,4-dimethoxyacetophenone. Oxidative cleavage using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in alkaline medium affords 2,4-dimethoxybenzoic acid, which is converted to the aniline via Curtius rearrangement or Hofmann degradation. Raney nickel-catalyzed hydrogenation (50 psi H₂, 80°C) selectively reduces nitro groups without affecting methoxy substituents, achieving >90% selectivity [3] [9].

Optimization Insight: Microwave-assisted nitration reduces veratrole functionalization time from 12 hours to 45 minutes while maintaining 92% yield. For hydrogenations, PtO₂ catalysts at lower pressures (30 psi) diminish dehalogenation side reactions [9].

Role of Phosphoryl Trichloride in Chlorination and Cyclization Reactions

Phosphoryl trichloride (POCl₃) is indispensable for converting quinazolin-4-ones to 4-chloro intermediates. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on phosphorus, forming a trigonal bipyramidal adduct that facilitates chloride displacement. For 6,7-dimethoxyquinazolin-4-one, refluxing in excess POCl₃ (5 equiv) with N,N-diethylaniline as a base for 4–6 hours achieves near-quantitative chlorination (>95% conversion). The reaction mechanism involves:

  • Adduct formation: C=O + POCl₃ → [C⁺–O–POCl₂]Cl⁻
  • Chloride exchange: [C⁺–O–POCl₂]Cl⁻ + Cl⁻ → [C⁺–O–PO₂Cl] + 2Cl⁻
  • Elimination: C⁺–O–PO₂Cl → C-Cl + PO₂Cl [9]

Table 2: Chlorination Agents for 6,7-Dimethoxyquinazolin-4-one

Chlorinating AgentTemperature (°C)Time (h)Conversion (%)Byproducts
POCl₃ (5 equiv)1104–6>95<3%
PCl₅ (3 equiv)120878Phosphonates (12%)
SOCl₂ (10 equiv)801265Sulfoxides (18%)

POCl₃ outperforms alternatives like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) due to its liquid state, facilitating homogeneous reactions, and lower propensity for phosphorylated byproducts .

Properties

CAS Number

477855-17-7

Product Name

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C18H19N3O4

Molecular Weight

341.367

InChI

InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)

InChI Key

NQMFEZNWAPYEEI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.